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molecular formula C9H6ClNO3 B8581231 7-chloro-6-methoxy-1H-indole-2,3-dione

7-chloro-6-methoxy-1H-indole-2,3-dione

Cat. No. B8581231
M. Wt: 211.60 g/mol
InChI Key: FZVOCQKWNYIRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377962B2

Procedure details

A suspension of compound 246d (6.03 g, 28.52 mmol), NaOH (1.25 g, 31.37 mmol), and NaCl (3.49 g, 59.89 mmol) in water (60 mL) was stirred at room temperature for 30 min and was then ice-cooled. H2O2 was added dropwise. The mixture was stirred at 0° C. for 20 min and at room temperature for 3 hrs. The reaction mixture was quenched with glacial AcOH, filtered, and washed with water. The solid obtained was dissolved in DCM, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by chromatography on silica gel (DCM/MeOH) to yield compound 247d as an orange solid in 36% yield. 1H NMR (DMSO-d6, 400 MHz) δ (ppm) 3.85 (s, 3H), 6.41 (d, J=9.05 Hz, 1H), 6.77 (brs, 2H), 7.74 (d, J=9.05 Hz, 1H), 12.7 (brs, 1H).
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH-:15].[Na+].[Na+].[Cl-].OO>O.C(Cl)Cl>[NH2:9][C:10]1[C:2]([Cl:1])=[C:3]([O:13][CH3:14])[CH:4]=[CH:5][C:6]=1[C:7]([OH:12])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.03 g
Type
reactant
Smiles
ClC=1C(=CC=C2C(C(NC12)=O)=O)OC
Name
Quantity
1.25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.49 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 20 min and at room temperature for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with glacial AcOH
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel (DCM/MeOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1Cl)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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